

Application Note: Unveiling the Downstream Effects of C-300 using Phosphoproteomics

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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

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Introduction

CIGB-300 is a clinical-stage anticancer peptide that has demonstrated significant pro-apoptotic and anti-proliferative effects in a variety of cancer models.[1][2] Its primary mechanism of action involves the inhibition of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4] **CIGB-300** exhibits a dual mechanism of CK2 inhibition: it can bind to the phospho-acceptor domain of CK2 substrates and also directly interact with the CK2 α catalytic subunit.[3][5] This inhibition of CK2-mediated phosphorylation triggers a cascade of downstream signaling events that ultimately lead to cancer cell death.

Phosphoproteomics has emerged as a powerful tool to globally and quantitatively analyze the downstream effects of kinase inhibitors like **CIGB-300**. [6] By identifying and quantifying changes in protein phosphorylation across the proteome, researchers can elucidate the specific signaling pathways modulated by the drug, identify novel therapeutic targets, and discover potential biomarkers of drug response. This application note provides a summary of key phosphoproteomic findings on **CIGB-300**, detailed protocols for performing such studies, and visualizations of the affected signaling pathways.

Data Presentation: Quantitative Phosphoproteomic Analysis of CIGB-300 Treatment

Phosphoproteomic studies of cancer cell lines treated with **CIGB-300** have revealed significant changes in the phosphorylation status of numerous proteins involved in critical cellular processes. The following tables summarize representative quantitative data from phosphoproteomic analyses of Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC) cells treated with **CIGB-300**.

Table 1: Down-regulated Phosphosites in AML Cells (HL-60 & OCI-AML3) Treated with **CIGB-300**

Protein	Phosphosite	Biological Process	Fold Change (Treated/Control)
SEPT2	Ser236	Cytokinesis, Cell Cycle	Down-regulated
MCM2	Ser139	DNA Replication, Cell Cycle	Down-regulated
NPM1	Ser125	Ribosome Biogenesis, Apoptosis	Down-regulated
RPS6	Ser235/236	Translation, Cell Growth	Down-regulated
PTEN	Ser380	PI3K/Akt Signaling, Tumor Suppression	Down-regulated
AKT1	Ser129	PI3K/Akt Signaling, Survival	Down-regulated

Data in this table is a representative summary based on findings reported in phosphoproteomic studies of **CIGB-300** in AML cells.[\[5\]](#)[\[6\]](#)

Table 2: Modulated CK2 Substrates in NCI-H226 Lung Squamous Cell Carcinoma Cells Treated with **CIGB-300**

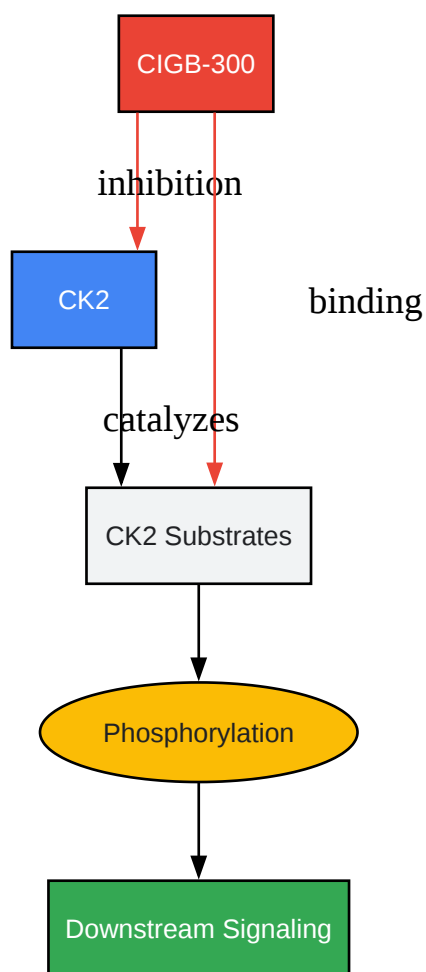
Protein	Abundance Change	Biological Process
DEK	Decreased	Chromatin Remodeling, Transcription
G3BP1	Decreased	RNA Metabolism, Stress Granule Assembly
HDAC2	Decreased	Transcriptional Repression, Epigenetic Regulation
TOP1	Decreased	DNA Topology, Replication, Transcription
TOP2A	Decreased	DNA Topology, Chromosome Segregation
HNRNPA1	Increased	RNA Splicing and Transport
DDX5	Increased	RNA Helicase Activity, Transcription

This table summarizes the modulation of CK2 substrates in response to **CIGB-300** treatment as identified through proteomic analysis.[\[7\]](#)

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

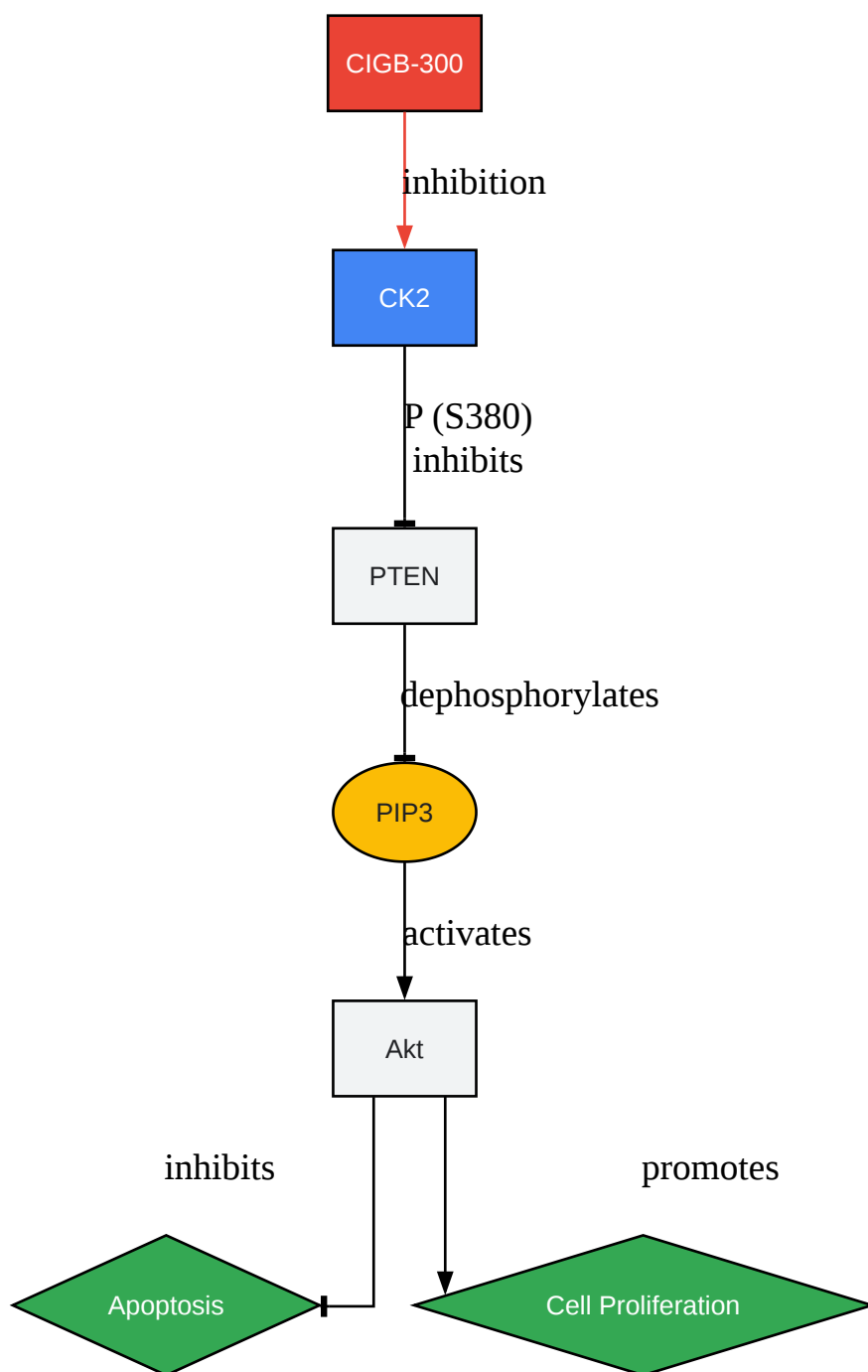
Signaling Pathways Modulated by CIGB-300

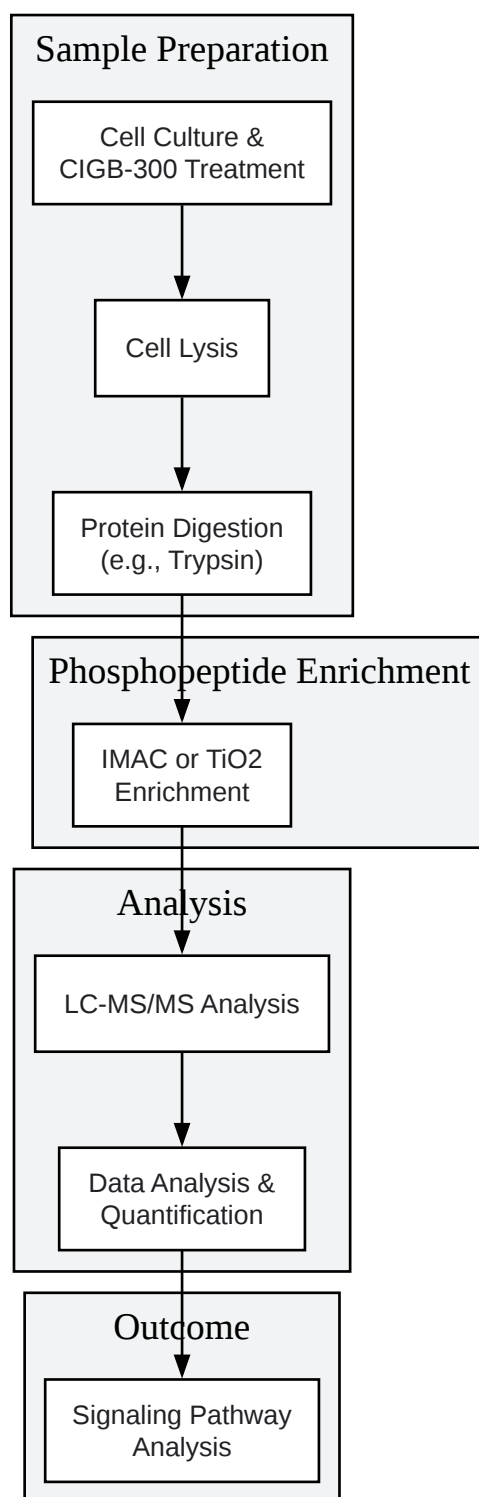
The following diagrams illustrate the key signaling pathways affected by **CIGB-300**, as elucidated through phosphoproteomic studies.



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Caption: Dual inhibitory mechanism of **CIGB-300** on the CK2 signaling pathway.





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References

- 1. researchgate.net [researchgate.net]
- 2. CIGB-300 anticancer peptide regulates the protein kinase CK2-dependent phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CIGB-300-Regulated Proteome Reveals Common and Tailored Response Patterns of AML Cells to CK2 Inhibition [frontiersin.org]
- 4. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Phosphoproteomic quantification based on phosphopeptide intensity or occupancy? An evaluation based on casein kinase 2 downstream effects" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medigraphic.com [medigraphic.com]
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